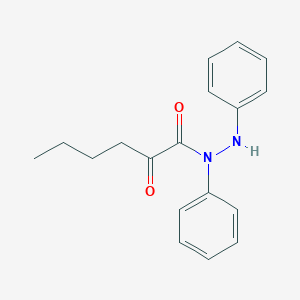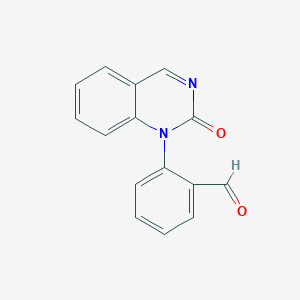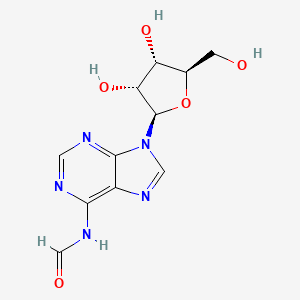
N6-Formyl-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Formyladenosine is a modified nucleoside found in RNA. It is formed through the oxidation of N6-methyladenosine, a prevalent internal modification in messenger RNA and non-coding RNA. This compound plays a significant role in various cellular pathways and has been discovered in mammalian messenger RNA .
准备方法
Synthetic Routes and Reaction Conditions: N6-Formyladenosine is synthesized through the oxidation of N6-methyladenosine. The process involves the use of Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. This protein oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for N6-Formyladenosine. The compound is primarily studied and synthesized in research laboratories for scientific purposes.
化学反应分析
Types of Reactions: N6-Formyladenosine undergoes various chemical reactions, including oxidation and demethylation. The oxidation process is facilitated by Fe(II)- and α-ketoglutarate-dependent enzymes .
Common Reagents and Conditions: The common reagents used in the synthesis of N6-Formyladenosine include Fe(II) ions and α-ketoglutarate. The reaction conditions typically involve aqueous solutions under physiological conditions .
Major Products Formed: The major products formed from the oxidation of N6-methyladenosine are N6-hydroxymethyladenosine and N6-formyladenosine .
科学研究应用
N6-Formyladenosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study RNA modifications and their effects on gene expression regulation. The compound’s role in RNA-protein interactions and its potential impact on cellular regulatory processes make it a valuable tool for understanding various biological mechanisms .
作用机制
N6-Formyladenosine exerts its effects through its role as a modified nucleoside in RNA. The compound is formed through oxidative RNA demethylation, which may dynamically modulate RNA-protein interactions to affect gene expression regulation . The molecular targets and pathways involved include the FTO protein and α-ketoglutarate-dependent enzymes .
相似化合物的比较
Similar Compounds:
- N6-Methyladenosine
- N6-Hydroxymethyladenosine
Uniqueness: N6-Formyladenosine is unique due to its formation through the oxidation of N6-methyladenosine. While N6-methyladenosine is a prevalent internal modification in RNA, N6-formyladenosine represents a further oxidized state, providing insights into the dynamic and reversible nature of RNA modifications .
属性
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJXVWOUESNRCD-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the presence of f6A in RNA impact its photostability compared to standard adenosine?
A1: Research indicates that f6A exhibits significantly different photochemical properties compared to unmodified adenosine. While adenosine typically shows a very low yield of triplet excited states (around 0.1%) upon UV irradiation, f6A demonstrates a markedly higher propensity to form these reactive species []. This difference arises from the distinct electronic structure of f6A. Specifically, a lower-lying dark nπ* state in f6A acts as a doorway state, funneling excitation energy towards the formation of triplet states []. This finding suggests that RNA sequences containing f6A might be more susceptible to UV-induced damage and mutations compared to unmodified RNA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
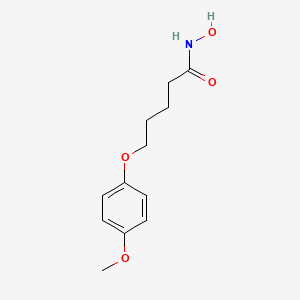

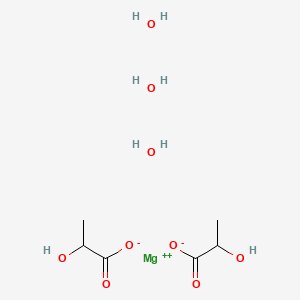
![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)
